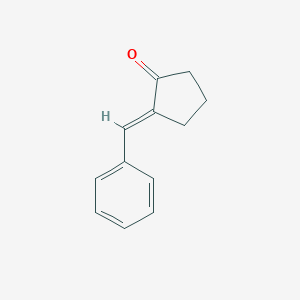

2-Benzylidenecyclopentanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzylidenecyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photopolymerization Applications

One of the most prominent applications of 2-benzylidenecyclopentanone is as a photoinitiator in photopolymerization processes. Its ability to initiate polymerization under visible light has made it a valuable component in:

- 3D Printing : The compound facilitates the photopolymerization of resins used in 3D printing technologies. Its rigidity due to the cyclopentanone structure allows for higher monomer conversion rates compared to traditional photoinitiators .

- Microelectronics : It is utilized in microfabrication techniques, enabling the creation of intricate patterns and structures essential for electronic devices .

- Coatings and Adhesives : The compound's photoinitiating properties are beneficial in developing coatings that require rapid curing under light exposure, enhancing efficiency in manufacturing processes .

Table 1: Comparison of Photoinitiators

| Property | This compound | Traditional Photoinitiators |

|---|---|---|

| Light Absorption | Visible Light | UV Light |

| Monomer Conversion Rate | High | Moderate |

| Thermal Stability | High | Variable |

| Application Area | 3D Printing, Coatings | General Polymerization |

Biological Applications

Research indicates that this compound exhibits various biological activities , making it a candidate for drug discovery. Studies have shown that derivatives of this compound can interact with biological molecules, leading to potential therapeutic applications:

- Antimicrobial Activity : Certain derivatives demonstrate effectiveness against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential use as antimicrobial agents .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of benzylidene cyclopentanones reveal their ability to induce apoptosis in cancer cells, suggesting their role as anticancer agents .

Table 2: Biological Activities of Derivatives

| Compound Derivative | Activity Type | Effectiveness |

|---|---|---|

| 2-Benzylidene-1-indanone | Antimicrobial | Effective against MRSA |

| 4-Benzylidene-cyclohexanone | Cytotoxicity | Induces apoptosis |

Material Science Applications

In material science, this compound is explored for its role in creating advanced materials:

- Epoxy Resins : The compound acts as a co-monomer in epoxy formulations, enhancing their properties and facilitating photocrosslinking reactions. This application is particularly relevant in developing materials with reduced shrinkage during curing processes .

- Photodynamic Therapy : Its photophysical properties allow it to be employed in photodynamic therapy (PDT), where light-sensitive compounds are used to treat diseases like cancer through localized activation by light .

Case Study 1: Photoinitiation Efficiency

A study demonstrated that this compound outperformed conventional photoinitiators in initiating polymerization under lower light intensities. This was achieved by comparing its performance with traditional initiators in various resin formulations used for 3D printing applications .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of derivatives revealed that specific modifications to the benzylidene group significantly enhanced antibacterial activity against Gram-positive bacteria. This study underscores the importance of structural variations in optimizing biological activity .

Propriétés

Numéro CAS |

1921-90-0 |

|---|---|

Formule moléculaire |

C12H12O |

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

(2E)-2-benzylidenecyclopentan-1-one |

InChI |

InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9+ |

Clé InChI |

ZFJFROHCPHULKY-PKNBQFBNSA-N |

SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1 |

SMILES isomérique |

C1C/C(=C\C2=CC=CC=C2)/C(=O)C1 |

SMILES canonique |

C1CC(=CC2=CC=CC=C2)C(=O)C1 |

Synonymes |

(E)-2-benzylidenecyclopentanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.